N-1,3-benzodioxol-5-yl-2-(4-benzyl-2-oxomorpholin-3-yl)acetamide

Description

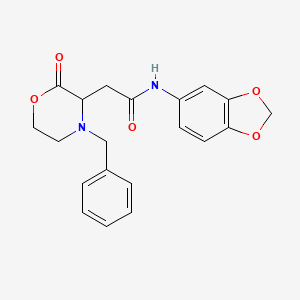

N-1,3-benzodioxol-5-yl-2-(4-benzyl-2-oxomorpholin-3-yl)acetamide is a synthetic acetamide derivative characterized by a benzodioxole moiety linked to a 2-oxomorpholine scaffold substituted with a benzyl group. The compound’s structure combines a 1,3-benzodioxol-5-yl group (a methylenedioxyphenyl ring) with a morpholinone core, which may confer unique physicochemical and biological properties.

Properties

Molecular Formula |

C20H20N2O5 |

|---|---|

Molecular Weight |

368.4 g/mol |

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-(4-benzyl-2-oxomorpholin-3-yl)acetamide |

InChI |

InChI=1S/C20H20N2O5/c23-19(21-15-6-7-17-18(10-15)27-13-26-17)11-16-20(24)25-9-8-22(16)12-14-4-2-1-3-5-14/h1-7,10,16H,8-9,11-13H2,(H,21,23) |

InChI Key |

HUQKXDBLMQXDGZ-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(=O)C(N1CC2=CC=CC=C2)CC(=O)NC3=CC4=C(C=C3)OCO4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1,3-benzodioxol-5-yl-2-(4-benzyl-2-oxomorpholin-3-yl)acetamide typically involves multiple steps, starting with the preparation of the benzodioxole ring and the morpholinone moiety. One common method involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate to obtain the key intermediate product . This intermediate is then reacted with aryloxymethyloxiranes to produce the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-1,3-benzodioxol-5-yl-2-(4-benzyl-2-oxomorpholin-3-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The acetamide group is particularly reactive, allowing for modifications that can lead to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents like N-bromosuccinimide (NBS) and catalysts like palladium on carbon (Pd/C).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antioxidant properties.

Mechanism of Action

The mechanism of action of N-1,3-benzodioxol-5-yl-2-(4-benzyl-2-oxomorpholin-3-yl)acetamide involves its interaction with various molecular targets. It modulates microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure, leading to mitotic blockade and cell apoptosis. This makes it a promising candidate for anticancer therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-1,3-benzodioxol-5-yl-2-(4-benzyl-2-oxomorpholin-3-yl)acetamide to morpholinone- and benzodioxole-containing analogs, focusing on structural variations, physicochemical properties, and inferred biological implications.

Table 1: Structural and Functional Comparison of Acetamide Derivatives

*Calculated based on molecular formula.

Structural Variations and Physicochemical Implications

Morpholinone Substitutions: The target compound’s 4-benzyl group increases lipophilicity (clogP ~3.5 estimated) compared to the 4-acetyl analog (clogP ~2.8), which may improve blood-brain barrier penetration but reduce aqueous solubility .

Benzodioxole Modifications :

- All compounds share the 1,3-benzodioxol-5-yl group, which contributes to π-π stacking interactions and metabolic resistance due to the methylenedioxy bridge.

Heterocyclic Additions: The coumarin-oxy group in ’s compound introduces a planar, conjugated system, likely enhancing UV absorbance and fluorescence, useful in imaging studies .

Research Findings and Gaps

Synthetic Feasibility : The target compound’s synthesis may follow routes similar to ’s protocols, using Na2CO3 and acyl chlorides in CH2Cl2. However, the benzyl group may require protective strategies to avoid side reactions.

Biological Testing : FLAP binding assays (as in ) and hydrogen-bonding crystallography (as in ) are critical next steps to validate the target’s mechanism and optimize its structure.

Biological Activity

N-1,3-benzodioxol-5-yl-2-(4-benzyl-2-oxomorpholin-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant case studies and research findings.

Chemical Structure

The compound can be structurally represented as follows:

This structure features a benzodioxole moiety and a morpholine derivative, which contribute to its biological properties.

Antimicrobial Activity

Research indicates that derivatives of benzodioxole, including this compound, exhibit varying degrees of antimicrobial activity. In a study examining similar compounds, certain derivatives demonstrated selective activity against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against Candida albicans .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| N-1,3-benzodioxol-5-ylacetamide | 25 | Bacillus subtilis |

| Benzodioxole derivative A | 50 | Candida albicans |

| Benzodioxole derivative B | 75 | Escherichia coli |

Anticancer Activity

The compound has shown promise in anticancer research. Studies have demonstrated that benzodioxole derivatives can exert cytotoxic effects on various cancer cell lines. For instance, compounds structurally similar to this compound have been tested against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells .

Case Study: Cytotoxicity Profile

A study evaluated the cytotoxic effects of several benzodioxole derivatives on human cancer cell lines. The results indicated that certain modifications in the structure significantly enhanced their potency against cancer cells.

Table 2: Cytotoxicity of Benzodioxole Derivatives

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| N-1,3-benzodioxol-5-yldiacetamide | 15 | MCF-7 |

| Benzodioxole derivative C | 10 | A549 |

| Benzodioxole derivative D | 20 | PC3 |

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation.

- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.

- Disruption of Cellular Membranes : Antimicrobial activity may stem from the ability to disrupt bacterial cell membranes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.